

Nicotinonitrile-d4 chemical structure and properties

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Compound of Interest

Compound Name: Nicotinonitrile-d4

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An In-depth Technical Guide to **Nicotinonitrile-d4**

Abstract

This document provides a comprehensive technical overview of **Nicotinonitrile-d4**, the deuterated analog of Nicotinonitrile. **Nicotinonitrile-d4** serves as a valuable tool in analytical and research settings, primarily as an internal standard for quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.^[1] The incorporation of four deuterium atoms on the pyridine ring provides a distinct mass shift, enabling precise differentiation from its non-deuterated counterpart without significantly altering its chemical properties. This guide covers its chemical structure, physicochemical properties, spectroscopic characterization, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Identification

Nicotinonitrile-d4, systematically named 2,4,5,6-tetradeuteriopyridine-3-carbonitrile, is an isotopically labeled form of Nicotinonitrile where the four hydrogen atoms on the pyridine ring are substituted with deuterium.^[2]

Identifier	Value	Reference
IUPAC Name	2,4,5,6-tetradeuteriopyridine-3-carbonitrile	PubChem[2]
Synonyms	3-Cyanopyridine-2,4,5,6-d4, 3-Pyridine-2,4,5,6-d4-carbonitrile	PubChem[2]
CAS Number	1020719-32-7	PubChem[2]
Molecular Formula	C ₆ D ₄ N ₂	MedchemExpress.com[1]
Molecular Weight	108.13 g/mol	PubChem[2], MedchemExpress.com[1]
Exact Mass	108.062555120 Da	PubChem[2]
InChI	InChI=1S/C6H4N2/c7-4-6-2-1-3-8-5-6/h1-3,5H/i1D,2D,3D,5D	PubChem[2]
InChIKey	GZPHSAQLYPIAIN-FWEHELNUSA-N	N/A
SMILES	C1=C(C(=C(N=C1[2H])[2H])C#N)[2H]	N/A

Physicochemical Properties

Experimental physical property data for **Nicotinonitrile-d4** is not extensively documented. The data presented below are for its non-deuterated analog, Nicotinonitrile (CAS: 100-54-9), and should be considered as close approximations.

Property	Value	Reference
Appearance	White to off-white crystalline solid	Cheméo[3]
Melting Point	48-52 °C	Sigma-Aldrich
Boiling Point	201 °C	Sigma-Aldrich
Solubility	Soluble in alcohol, ether, and benzene	PubChem[4]
pKa (conjugate acid)	1.78 in water at 25 °C	Cheméo[3]

Spectroscopic Data

The key analytical distinction of **Nicotinonitrile-d4** lies in its spectroscopic properties compared to the unlabeled compound.

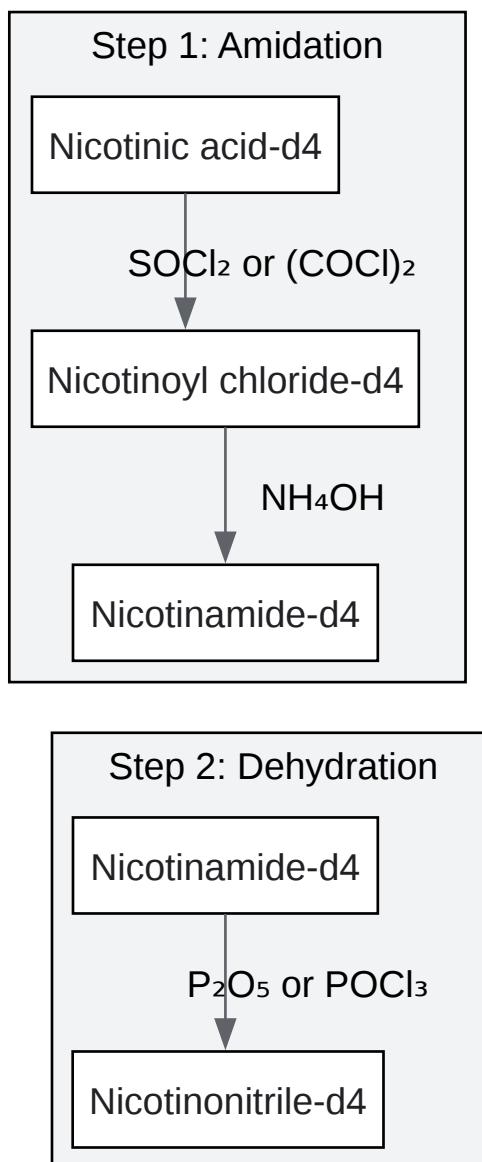
Technique	Observed/Expected Features	Reference
Mass Spectrometry	Molecular Ion (M^+): $m/z = 108$. The exact mass provides a +4 mass shift compared to Nicotinonitrile (104.037 Da).	PubChem[2]
Infrared (IR)	The C-D stretching vibrations are expected at lower frequencies (approx. 2100-2300 cm^{-1}) than C-H stretches. A strong C≡N stretching band is expected in the 2200-2300 cm^{-1} range.	PubMed[5]
^1H NMR	The characteristic aromatic proton signals of the pyridine ring (δ 7.4-9.2 ppm) are absent. Residual peaks would indicate incomplete deuteration.	ChemicalBook[6]
^{13}C NMR	Carbons attached to deuterium (C-D) will exhibit splitting into multiplets (typically 1:1:1 triplets) due to C-D coupling.	N/A

Experimental Protocols

Synthesis of Nicotinonitrile-d4

A plausible synthesis route for **Nicotinonitrile-d4** involves the dehydration of Nicotinamide-d4. This protocol outlines a conceptual workflow based on established chemical transformations for non-deuterated analogs.[7][8]

Workflow for Synthesis of Nicotinonitrile-d4



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Caption: Plausible two-step synthesis of **Nicotinonitrile-d4**.

Methodology:

- Step 1: Preparation of Nicotinamide-d4
 - Start with commercially available Nicotinic acid-(ring-d4).[\[9\]](#)

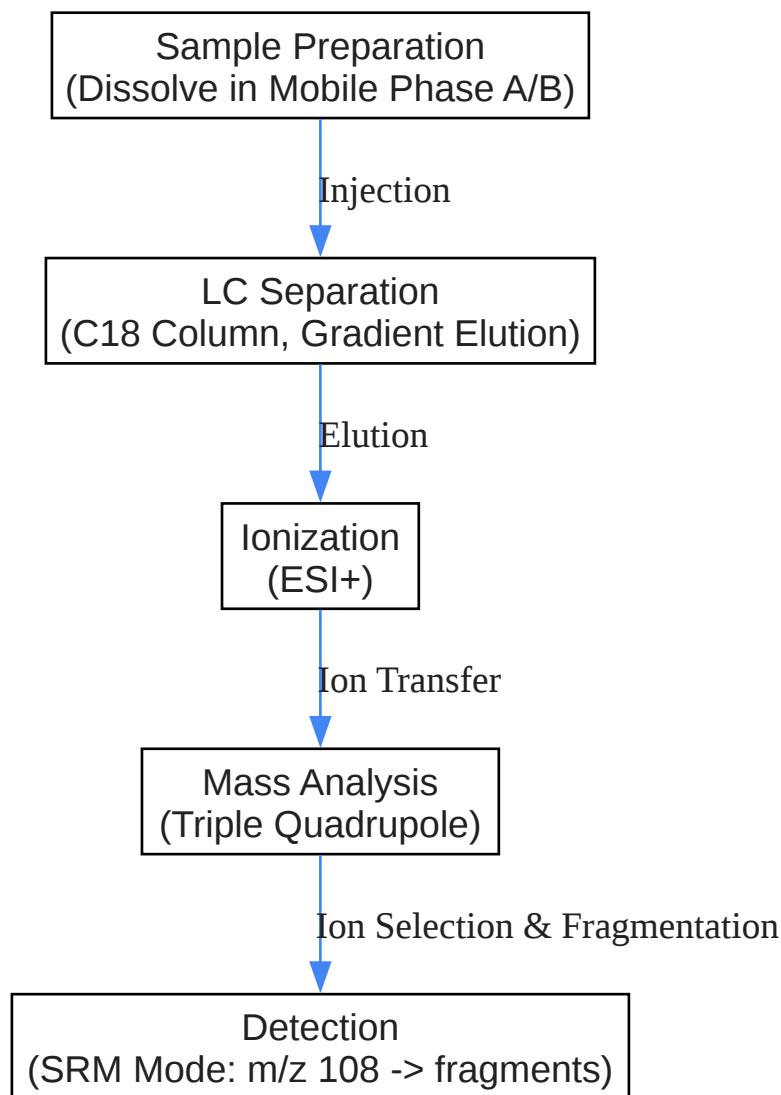
- Convert the carboxylic acid to an acid chloride. In a fume hood, suspend Nicotinic acid-d4 (1.0 eq) in an inert solvent like dichloromethane (DCM). Add thionyl chloride (SOCl_2 , 1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. Remove the solvent and excess SOCl_2 under reduced pressure to yield crude Nicotinoyl chloride-d4.
- In a separate flask, cool a solution of ammonium hydroxide (excess) in an ice bath. Slowly add the crude Nicotinoyl chloride-d4 to the ammonium hydroxide solution with vigorous stirring.
- Stir for 1 hour, allowing the mixture to warm to room temperature.
- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain Nicotinamide-d4.[8]

- Step 2: Dehydration to **Nicotinonitrile-d4**
 - Combine the synthesized Nicotinamide-d4 (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P_2O_5 , 2.0 eq) in a round-bottom flask equipped for distillation.[7]
 - Heat the mixture under reduced pressure (15-20 mm Hg) using a free flame until the product distills over.[7]
 - The solid distillate is collected in an ice-cooled receiver.
 - Purify the crude **Nicotinonitrile-d4** by recrystallization or sublimation to yield the final product.

LC-MS/MS Method for Analysis

This protocol provides a general method for the detection and quantification of **Nicotinonitrile-d4**, adapted from methodologies for related compounds.[10][11] It is suitable for verifying the identity of the synthesized product or for its use as an internal standard.

Workflow for LC-MS/MS Analysis



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Caption: General workflow for LC-MS/MS analysis of **Nicotinonitrile-d4**.

Methodology:

- Sample Preparation:
 - Accurately weigh and dissolve **Nicotinonitrile-d4** in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution (e.g., 1 mg/mL).
 - Perform serial dilutions from the stock solution to prepare calibration standards and quality control samples at the desired concentrations.

- Chromatographic Conditions:

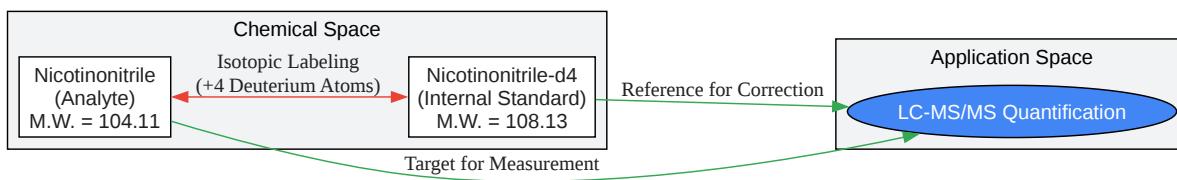
- LC System: Agilent 1100 series or equivalent.[[10](#)]
- Column: Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 3.5 µm, 2.1x50 mm).[[11](#)]
- Mobile Phase A: Water with 0.1% formic acid.[[10](#)]
- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[[10](#)]
- Flow Rate: 0.4 mL/min.[[11](#)]
- Gradient: A typical gradient could be:
 - 0-2 min: 10% B
 - 2-8 min: 10% to 90% B
 - 8-10 min: 90% B
 - 10.1-13 min: 10% B (re-equilibration)
- Injection Volume: 5-10 µL.

- Mass Spectrometer Conditions:

- Instrument: Triple quadrupole mass spectrometer (e.g., Sciex API 2000).[[10](#)]
- Ionization Mode: Electrospray Ionization, Positive (ESI+).[[10](#)][[11](#)]
- Detection Mode: Selected Reaction Monitoring (SRM).
- SRM Transition: The precursor ion will be the protonated molecule $[M+H]^+$ at m/z 109. Product ions would need to be determined by infusing a standard solution and performing a product ion scan. A plausible fragmentation would involve the loss of HCN or DCN. For Nicotinonitrile (m/z 105), a major fragment is at m/z 78.[[4](#)] For **Nicotinonitrile-d4**, the corresponding fragment would be expected at a higher m/z.

Applications and Logical Relationships

Nicotinonitrile-d4's primary utility stems from its relationship with its non-deuterated counterpart. The deuterium labeling creates a compound that is chemically almost identical but physically distinguishable by mass-sensitive analytical instruments.



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Caption: Logical relationship between **Nicotinonitrile-d4** and its analyte.

This stable isotope-labeled standard is ideal for isotope dilution mass spectrometry, a powerful technique for correcting for matrix effects and variability in sample preparation and instrument response, thereby enabling highly accurate and precise quantification of Nicotinonitrile in complex biological or environmental samples.

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